molecular formula C14H12Cl2N2O3 B3186487 Ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate CAS No. 1245080-11-8

Ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate

Cat. No.: B3186487
CAS No.: 1245080-11-8
M. Wt: 327.2 g/mol
InChI Key: YNTGCTHUCKGIEK-UHFFFAOYSA-N
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Description

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. For example, the molecular weight of “1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester” is 232.2353 .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some pyrazole derivatives have been studied as active agents in different therapeutic areas .

Properties

CAS No.

1245080-11-8

Molecular Formula

C14H12Cl2N2O3

Molecular Weight

327.2 g/mol

IUPAC Name

ethyl 1-(3,4-dichlorophenyl)-4,5-dihydrofuro[2,3-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H12Cl2N2O3/c1-2-20-14(19)12-9-5-6-21-13(9)18(17-12)8-3-4-10(15)11(16)7-8/h3-4,7H,2,5-6H2,1H3

InChI Key

YNTGCTHUCKGIEK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=C1CCO2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCO2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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